2-Anthracenesulfonic acid

描述

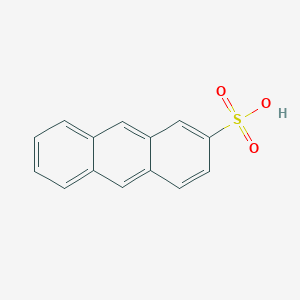

2-Anthracenesulfonic acid is an organic compound with the molecular formula C14H10O3S. It is a derivative of anthracene, where a sulfonic acid group is attached to the second carbon of the anthracene ring system. This compound is known for its applications in various fields, including chemistry, biology, and industry.

准备方法

Synthetic Routes and Reaction Conditions: 2-Anthracenesulfonic acid can be synthesized through the sulfonation of anthracene. The process typically involves the reaction of anthracene with sulfuric acid or oleum at elevated temperatures. The reaction conditions must be carefully controlled to ensure the selective introduction of the sulfonic acid group at the desired position on the anthracene ring.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous sulfonation processes. These processes utilize reactors designed to handle the exothermic nature of the sulfonation reaction and ensure consistent product quality. The resulting sulfonic acid is then purified through crystallization or other separation techniques to obtain the desired compound in high purity.

化学反应分析

Types of Reactions: 2-Anthracenesulfonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form anthraquinone derivatives.

Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted anthracene derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under controlled conditions.

Major Products:

Oxidation: Anthraquinone derivatives.

Reduction: Reduced anthracene derivatives.

Substitution: Substituted anthracene compounds with various functional groups.

科学研究应用

Analytical Chemistry

Separation Techniques

2-Anthracenesulfonic acid is frequently utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures. It serves as a stationary phase modifier, enhancing the resolution of analytes in reverse-phase HPLC systems. For instance, it can be used in conjunction with acetonitrile and water as a mobile phase to effectively separate various organic compounds .

Mass Spectrometry

In mass spectrometry applications, this compound can be employed as an ion-pairing agent, facilitating the detection and quantification of biomolecules. Its compatibility with formic acid instead of phosphoric acid allows for improved sensitivity during mass spectrometric analysis .

Biochemical Applications

Redox Indicators

This compound acts as an electron acceptor in biological redox systems, making it valuable in biochemical assays. It is used to enhance the sensitivity and selectivity of DNA biosensors by functioning as a redox indicator . The ability to participate in electron transfer processes allows researchers to monitor biological reactions effectively.

Fluorescence Probes

this compound is also utilized as a photochemical fluorescence probe. Its fluorescence properties enable real-time monitoring of chemical reactions and interactions within biological systems, providing insights into molecular dynamics .

Material Science

Dopant in Conductive Polymers

In material science, this compound serves as a dopant for the electrochemical polymerization of polypyrrole films. This application is significant for developing conductive materials used in sensors and electronic devices . The incorporation of this compound enhances the electrical conductivity and stability of the resulting polymers.

Colorants in Textiles and Leather

The compound is recognized for its use as a colorant in textiles, including wool and leather products. Its vibrant color properties make it suitable for applications where dyeing is required .

Environmental Applications

Ecotoxicology Studies

Research has indicated that this compound possesses potential ecological impacts due to its persistence and toxicity towards non-human organisms. Screening assessments have been conducted to evaluate its environmental risks, particularly concerning its bioaccumulation potential . Understanding these properties is crucial for regulatory compliance and environmental safety.

Summary Table of Applications

| Application Area | Specific Use Cases | Notes |

|---|---|---|

| Analytical Chemistry | HPLC separation, mass spectrometry | Enhances resolution; ion-pairing agent |

| Biochemistry | Redox indicators, fluorescence probes | Monitors biological reactions |

| Material Science | Dopant for conductive polymers | Improves electrical properties |

| Environmental Studies | Ecotoxicology assessments | Evaluates ecological risks |

Case Studies

-

HPLC Method Development:

A study demonstrated the effectiveness of this compound in separating pharmaceutical compounds using HPLC with an acetonitrile-water mobile phase. The method showed high reproducibility and sensitivity, making it suitable for quality control in drug manufacturing. -

Biosensor Enhancement:

Research highlighted the use of this compound as a redox indicator in DNA biosensors. The incorporation of this compound significantly increased the detection limit of target DNA sequences, showcasing its potential for clinical diagnostics. -

Environmental Impact Assessment:

An ecological screening assessment revealed that while this compound is not considered a high priority for human health risks, its persistence and bioaccumulation potential necessitate careful monitoring in environmental contexts.

作用机制

The mechanism of action of 2-anthracenesulfonic acid and its derivatives depends on the specific application. In biological systems, the compound can interact with proteins and other biomolecules, affecting their function. The sulfonic acid group can form strong interactions with amino acid residues, influencing the activity of enzymes and other proteins. In chemical reactions, the sulfonic acid group can act as a strong acid, facilitating various chemical transformations.

相似化合物的比较

2-Anthracenesulfonic acid can be compared with other sulfonated aromatic compounds, such as:

- 2-Naphthalenesulfonic acid

- 1-Pyrenesulfonic acid

- 4-Nitrobenzenesulfonic acid

Uniqueness:

- This compound has a unique structure due to the presence of the anthracene ring system, which imparts distinct chemical and physical properties. Its larger aromatic system compared to naphthalene or benzene derivatives allows for different reactivity and applications, particularly in the synthesis of complex organic molecules and dyes.

By understanding the properties, preparation methods, and applications of this compound, researchers can leverage its unique characteristics for various scientific and industrial purposes.

生物活性

2-Anthracenesulfonic acid (2-ASA) is a sulfonated derivative of anthracene that has garnered attention in various fields, including biochemistry and environmental science. This compound exhibits a range of biological activities, particularly in neuroprotection and antimicrobial applications. The following sections will detail the biological activity of 2-ASA, supported by research findings, case studies, and relevant data tables.

- Chemical Formula : C₁₄H₁₀O₃S

- Molecular Weight : 258.29 g/mol

- Structure : The compound features an anthracene core with a sulfonic acid group, which contributes to its solubility and biological interactions.

Neuroprotective Effects

Research has shown that this compound possesses neuroprotective properties, particularly in the context of neuronal injury induced by oxidative stress. A notable study demonstrated that this compound could inhibit caspase activation, a critical pathway in apoptosis, thereby protecting neuronal cells from death.

Key Findings:

- Caspase Inhibition : 2-ASA significantly reduced caspase-3 activity in cortical neurons subjected to staurosporine-induced injury, indicating its role as a caspase inhibitor .

- AKT Activation : The compound was found to activate the AKT signaling pathway, which is essential for cell survival. This effect was evidenced by increased levels of phosphorylated AKT in treated neurons .

Antimicrobial Activity

In addition to its neuroprotective effects, this compound has been studied for its antimicrobial properties. It has shown efficacy against various bacterial strains by inhibiting sulfide production from sulfate-reducing bacteria.

- Inhibition of Sulfide Production : The compound interferes with the respiratory sulfate reduction process in bacteria, making it useful in applications like sewage treatment where sulfide generation is undesirable .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. These studies typically involve various animal models to determine acute toxicity and potential adverse effects.

Summary of Toxicity Studies:

| Study Type | Dose (mg/kg) | Observations | Results |

|---|---|---|---|

| Acute Toxicity (Rats) | 2000 | No deaths observed | LD50 not established |

| Sub-chronic Toxicity (Rats) | 25-400 | Weight changes, organ evaluations | No significant adverse effects |

| Skin Irritation (Guinea Pigs) | Topical | Local reactions recorded | Mild irritation noted |

Case Studies

Several case studies have highlighted the practical applications of this compound in both laboratory and field settings:

- Neuroprotection in Ischemia Models : In a controlled laboratory setting, 2-ASA was administered to neuronal cultures subjected to ischemic conditions. The results showed a significant reduction in cell death compared to untreated controls, reinforcing its potential as a therapeutic agent for neurodegenerative diseases.

- Environmental Applications : In sewage treatment facilities, the application of anthraquinones, including 2-ASA, successfully reduced hydrogen sulfide levels without adversely affecting other beneficial microbial populations. This selective inhibition is crucial for maintaining ecological balance during waste treatment processes .

属性

IUPAC Name |

anthracene-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O3S/c15-18(16,17)14-6-5-12-7-10-3-1-2-4-11(10)8-13(12)9-14/h1-9H,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPQGOTUZADECCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30164689 | |

| Record name | 2-Anthracenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30164689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15100-53-5 | |

| Record name | 2-Anthracenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015100535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Anthracenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30164689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。